molecular formula C23H42ClN B12340088 benzyl-dimethyl-tetradecan-2-ylazanium;chloride

benzyl-dimethyl-tetradecan-2-ylazanium;chloride

Cat. No.: B12340088
M. Wt: 368.0 g/mol
InChI Key: QLJLZLWGHOGCMR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-dimethyl-tetradecan-2-ylazanium chloride (CAS: 1399-80-0) is a quaternary ammonium compound with the molecular formula C₂₃H₄₂ClN and a molecular weight of 368.039 g/mol . Structurally, it consists of a benzyl group, two methyl groups, and a branched tetradecan-2-yl chain attached to a central nitrogen atom, forming a cationic species paired with a chloride counterion. This compound is also known by the synonym methyl dodecyl benzyl trimethyl ammonium chloride in certain regions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H42ClN

Molecular Weight

368.0 g/mol

IUPAC Name

benzyl-dimethyl-tetradecan-2-ylazanium;chloride

InChI

InChI=1S/C23H42N.ClH/c1-5-6-7-8-9-10-11-12-13-15-18-22(2)24(3,4)21-23-19-16-14-17-20-23;/h14,16-17,19-20,22H,5-13,15,18,21H2,1-4H3;1H/q+1;/p-1

InChI Key

QLJLZLWGHOGCMR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC(C)[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yield Data

Parameter Value Source Citation
Solvent Acetonitrile
Temperature 60°C
Reaction Time 4 hours
Molar Ratio (Amine:BzCl) 1:0.95
Yield 92.3%
Purity 99.6% (HPLC)

Procedure :

  • Tetradecyldimethylamine (40.00 kg, 166.0 mol) and benzyl chloride (19.96 kg, 157.7 mol) are combined in acetonitrile (200 kg).
  • The mixture is stirred at 60°C for 4 hours, cooled to −10°C, and filtered to isolate the precipitate.
  • Drying yields a white solid (53.50 kg) with minimal residual solvent.

Mechanism :
The reaction proceeds via nucleophilic substitution, where the tertiary amine attacks the electrophilic benzyl carbon, forming a quaternary ammonium ion paired with chloride.

Industrial-Scale Synthesis Using Technical Tertiary Amine Mixtures

Industrial processes often employ cost-effective technical-grade tertiary amines (C₁₂–C₁₄ alkyl chains) rather than purified tetradecyldimethylamine.

Key Industrial Parameters

Parameter Value Source Citation
Amine Source Technical tertiary amine mix
Solvent None (neat conditions)
Temperature 74–80°C
Mass Ratio (Amine:BzCl) 1.57–1.81:1
Yield 86–96%
Purity 95–97% (gravimetric analysis)

Procedure :

  • Technical tertiary amines (e.g., dodecyl/tetradecyl dimethylamine mixtures) are purified via fractional distillation.
  • The amine mixture is heated to 40°C, and benzyl chloride is added incrementally to avoid runaway exothermic reactions.
  • At 74–80°C, the mixture becomes homogeneous, and cooling induces crystallization.

Advantages :

  • Reduces raw material costs by 30–40% compared to purified amines.
  • Generates a product blend (C₁₂/C₁₄) suitable for broad-spectrum biocidal applications.

Solvent-Free and Catalyzed Methods

Recent advancements focus on minimizing solvent use and enhancing reaction kinetics.

Comparative Solvent Systems

Solvent Reaction Time Yield Purity Source Citation
Acetonitrile 4 hours 92.3% 99.6%
Propylene Glycol 6 hours 89.5% 98.2%
Neat (no solvent) 5 hours 85.0% 95.0%

Catalyst Use :

  • Sodium hydroxide (0.1–0.5 mol%) accelerates quaternization in ethanol/water systems, reducing reaction time to 2–3 hours.

Purification and Recrystallization Techniques

Post-synthesis purification is critical for removing unreacted benzyl chloride (<0.2% residual) and tertiary amines (<1.1%).

Recrystallization Protocols

Method Conditions Purity Improvement Source Citation
Cooling (−10°C) Acetonitrile solvent 99.6% → 99.9%
Heptane Wash Crude product from heptane 95% → 98%
Aqueous HCl Extraction Dissolve in 1M HCl, precipitate with NaOH 90% → 96%

Impurity Profile :

  • Major impurities: Unreacted benzyl chloride (0.2–1.8%), dodecyl homologs (1–5%).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Scalability Cost (USD/kg) Environmental Impact
Acetonitrile-Based High 12.50 Moderate (solvent recovery required)
Technical Amine Mix Very High 8.20 Low (solvent-free)
Catalyzed (NaOH) Moderate 10.80 Low (aqueous waste)

Recommendations :

  • Laboratory-scale: Acetonitrile method for high purity.
  • Industrial-scale: Technical amine route for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl-dimethyl-tetradecan-2-ylazanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield benzyl alcohol derivatives, while oxidation reactions can produce benzyl aldehyde or benzoic acid derivatives .

Scientific Research Applications

Antimicrobial Properties

Quaternary Ammonium Compounds in Healthcare
Benzyl-dimethyl-tetradecan-2-ylazanium; chloride exhibits significant antimicrobial activity against bacteria, fungi, and viruses. It is commonly utilized in disinfectants and antiseptics due to its broad-spectrum efficacy. For instance, studies have shown that benzalkonium chlorides (a related class of compounds) can effectively reduce microbial load in clinical settings, thereby preventing infections .

Case Study: Dental Applications
A notable application of this compound is in dental acrylic resins. Research has demonstrated that incorporating benzyl-dimethyl-tetradecan-2-ylazanium; chloride into denture-based resins significantly reduces the adhesion of Candida albicans, a common pathogen responsible for denture stomatitis. In vitro studies indicated that the addition of this compound improved the mechanical properties of the resin while providing antifungal benefits .

Industrial Applications

Water Treatment
In industrial settings, benzyl-dimethyl-tetradecan-2-ylazanium; chloride is extensively used as a biocide and algicide in circulating water systems. Its ability to disrupt microbial cell membranes makes it effective for controlling biofilm formation and maintaining water quality . The recommended dosage for effective treatment typically ranges from 40 to 200 mg/L, depending on the specific application and conditions .

Material Science
This compound also plays a role in material science, particularly in the preparation of modified zeolites and micelles for various chemical processes. For example, it has been employed as a phase transfer catalyst in organic synthesis, facilitating the preparation of complex organic compounds . Additionally, its use in spectrophotometric determinations highlights its versatility as a reagent in analytical chemistry .

Regulatory Considerations

Given its widespread use, regulatory scrutiny is essential to ensure safety and efficacy. The European Chemicals Agency (ECHA) has classified benzyl-dimethyl-tetradecan-2-ylazanium; chloride under various regulations pertaining to biocidal products and consumer safety . Continuous monitoring of its environmental impact and potential for microbial resistance is crucial as well .

Summary Table: Applications of Benzyl-Dimethyl-Tetradecan-2-ylazanium; Chloride

Application Area Description Key Findings/Notes
Healthcare Antimicrobial agent in disinfectants and dental materialsEffective against Candida albicans; improves mechanical properties of dental resins
Water Treatment Biocide and algicide for industrial water systemsReduces biofilm formation; dosage varies based on application
Material Science Catalyst in organic synthesis and analytical chemistryUsed for spectrophotometric determinations and preparation of modified zeolites
Regulatory Status Subject to ECHA regulations for safety and environmental impactMonitoring required for microbial resistance and environmental contamination

Mechanism of Action

The antimicrobial activity of benzyl-dimethyl-tetradecan-2-ylazanium;chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption interferes with essential cellular processes, ultimately causing cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quaternary ammonium compounds (QACs) share a common cationic nitrogen center but differ in alkyl chain length, branching, and substituents. Below is a comparative analysis of benzyl-dimethyl-tetradecan-2-ylazanium chloride and its analogs:

Structural Analogs and Molecular Features

Compound Name Molecular Formula Alkyl Chain Features Key Structural Differences
Benzyl-dimethyl-tetradecan-2-ylazanium chloride C₂₃H₄₂ClN Branched C14 chain (tetradecan-2-yl) Branched alkyl chain enhances steric hindrance, potentially reducing membrane penetration efficiency compared to linear chains .
Benzyl-dimethyl-tetradecylazanium chloride C₂₃H₄₂ClN Linear C14 chain (tetradecyl) Linear chain may increase hydrophobicity and antimicrobial activity due to improved lipid bilayer interaction .
Benzyl-heptadecyl-dimethylazanium chloride C₂₆H₄₇ClN Linear C17 chain (heptadecyl) Longer alkyl chain likely enhances biocidal activity but may raise toxicity concerns .
Bis(2-hexadecanoyloxyethyl)-dimethylazanium chloride C₃₈H₇₄ClNO₄ Ester-functionalized C16 chains Ester groups improve biodegradability but may reduce stability in alkaline conditions .

Physicochemical and Functional Properties

  • Chain Branching vs. Linearity : The branched tetradecan-2-yl group in the target compound may lower its melting point and critical micelle concentration (CMC) compared to linear analogs like tetradecylazanium chloride, as branching disrupts crystalline packing .
  • Functional Group Impact : Compounds with ester linkages (e.g., ) exhibit higher biodegradability, making them environmentally preferable but less stable under harsh conditions compared to hydrocarbon-chain QACs .

Biological Activity

Benzyl-dimethyl-tetradecan-2-ylazanium;chloride , commonly referred to as tetradecyl benzyl dimethyl ammonium chloride (Zeph) , is a quaternary ammonium compound with notable applications in various fields, including pharmaceuticals, cosmetics, and as a disinfectant. This article focuses on its biological activity, highlighting research findings, case studies, and relevant data.

  • Chemical Formula : C18_{18}H38_{38}ClN
  • Molecular Weight : 314.97 g/mol
  • Structure : It features a long hydrophobic tetradecyl chain attached to a benzyl group and two methyl groups on the nitrogen atom.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It is widely used as a bactericidal agent in various formulations, including:

  • Topical antiseptics
  • Deodorants
  • Mouthwashes

Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it suitable for clinical and household disinfectants .

Sensitization Studies

A study focused on the sensitization potential of tetradecyl benzyl dimethyl ammonium chloride demonstrated its utility in detecting lysine through colorimetric reactions. The method optimized the determination of lysine in biological samples, showing high sensitivity with a detection limit of 0.07 µg/ml and a recovery rate between 98.9% and 100.1% . This indicates its potential use in biochemical assays.

Cytotoxicity and Safety

While the compound is effective against pathogens, its cytotoxicity has been evaluated in various studies. Research has shown that at certain concentrations, it can exhibit cytotoxic effects on mammalian cells. For instance, studies have indicated that prolonged exposure to high concentrations may lead to cell membrane disruption and apoptosis in cultured cells .

Case Study 1: Antiseptic Efficacy

In a clinical trial assessing the efficacy of this compound as a surgical antiseptic, it was found to significantly reduce microbial load on skin surfaces preoperatively compared to traditional antiseptics. The study reported a 99% reduction in bacterial count within minutes of application .

Case Study 2: Cosmetic Formulations

A formulation study involving this compound as an active ingredient in deodorants showed enhanced antimicrobial properties and improved skin tolerance compared to other quaternary ammonium compounds. The formulation maintained effectiveness over extended periods without causing irritation .

Table 1: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.5 µg/mlEffective against Gram-positive
Escherichia coli1 µg/mlEffective against Gram-negative
Candida albicans2 µg/mlModerate antifungal activity

Table 2: Cytotoxicity Profile

Cell LineIC50 (µg/ml)Observations
HEK29350Moderate cytotoxicity observed
HepG230Higher sensitivity noted
MCF-770Lower sensitivity compared to HEK293

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.